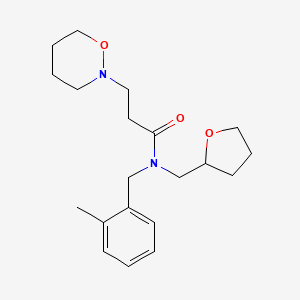![molecular formula C16H17F3N2O2 B4258560 3-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-7-(trifluoromethyl)quinazolin-4(3H)-one](/img/structure/B4258560.png)
3-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-7-(trifluoromethyl)quinazolin-4(3H)-one
Übersicht
Beschreibung
3-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-7-(trifluoromethyl)quinazolin-4(3H)-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a quinazolinone derivative that has been synthesized using different methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of 3-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-7-(trifluoromethyl)quinazolin-4(3H)-one is not fully understood. However, it has been reported to interact with various targets in the cell, including kinases and enzymes. The compound has been shown to inhibit the activity of EGFR, HER2, and VEGFR2 kinases, which are involved in cancer cell proliferation and survival. The inhibition of these kinases leads to the induction of apoptosis and cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-7-(trifluoromethyl)quinazolin-4(3H)-one have been studied in vitro and in vivo. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been reported to exhibit anti-inflammatory activity and inhibit the production of pro-inflammatory cytokines. In addition, the compound has been shown to have a neuroprotective effect and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-7-(trifluoromethyl)quinazolin-4(3H)-one is its broad-spectrum anticancer activity against various cancer cell lines. The compound has also shown inhibitory activity against several kinases, making it a promising candidate for the development of kinase inhibitors. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to use in some experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 3-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-7-(trifluoromethyl)quinazolin-4(3H)-one. One of the future directions is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the optimization of the compound's structure to improve its solubility and pharmacokinetic properties. Additionally, the compound's potential as a kinase inhibitor can be further explored, and its efficacy and safety can be evaluated in preclinical and clinical studies. Finally, the compound's potential as a neuroprotective agent can be studied further to develop treatments for neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
3-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-7-(trifluoromethyl)quinazolin-4(3H)-one has shown potential applications in various scientific research fields. One of the significant applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. The compound has also shown inhibitory activity against several kinases, including EGFR, HER2, and VEGFR2, which makes it a promising candidate for the development of kinase inhibitors.
Eigenschaften
IUPAC Name |
3-[2-(oxan-2-yl)ethyl]-7-(trifluoromethyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O2/c17-16(18,19)11-4-5-13-14(9-11)20-10-21(15(13)22)7-6-12-3-1-2-8-23-12/h4-5,9-10,12H,1-3,6-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDINZXILDYAKFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CCN2C=NC3=C(C2=O)C=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4258495.png)

![methyl (2S*,4S*,5R*)-4-[(butylamino)carbonyl]-5-(2-chlorophenyl)-1,2-dimethyl-2-pyrrolidinecarboxylate](/img/structure/B4258504.png)
![N-[2-(acetylamino)ethyl]-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4258510.png)
![6-{[4-(2-methylphenoxy)-1-piperidinyl]carbonyl}-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B4258518.png)
![3-[1-(5-chloro-2,3-dimethoxybenzyl)-3-piperidinyl]-N-cyclopropylpropanamide](/img/structure/B4258521.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-furamide](/img/structure/B4258524.png)
![1-(1-{1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine](/img/structure/B4258527.png)
![2,3-dimethyl-7-[3-(3-methyl-1H-1,2,4-triazol-5-yl)propanoyl]-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B4258532.png)
![2-{4-[2-(difluoromethoxy)benzyl]-1-isobutyl-2-piperazinyl}ethanol](/img/structure/B4258538.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]methanamine](/img/structure/B4258543.png)
![6-(tert-butylamino)-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]nicotinamide](/img/structure/B4258548.png)
![1-(2-methylphenyl)-4-{3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperazine](/img/structure/B4258554.png)
![(3S*,4S*)-1-[4-(allyloxy)-3-ethoxybenzoyl]-4-isopropoxypyrrolidin-3-ol](/img/structure/B4258562.png)